Synthesis and Characterization of Butyl 2-Phenylvinyl Sulfone: A Comprehensive Technical Guide
Synthesis and Characterization of Butyl 2-Phenylvinyl Sulfone: A Comprehensive Technical Guide
Executive Summary
Vinyl sulfones represent a privileged structural motif in modern medicinal chemistry and organic synthesis. Characterized by their highly electron-deficient alkene, they serve as premier Michael acceptors, making them invaluable for the development of targeted covalent inhibitors (e.g., cysteine protease inhibitors) and as versatile building blocks for cycloadditions and cross-coupling reactions.
Butyl 2-phenylvinyl sulfone (IUPAC: (E)-1-(butylsulfonyl)-2-phenylethene; CAS: 81562-66-5) is a benchmark compound in this class. Its aliphatic butyl chain provides tunable lipophilicity, while the phenyl ring extends the conjugated π -system, stabilizing the α -carbanion during nucleophilic attack. This whitepaper provides an authoritative, self-validating guide to the synthesis, mechanistic pathways, and analytical characterization of butyl 2-phenylvinyl sulfone.
Mechanistic Pathways for Synthesis
The construction of the vinyl sulfone architecture relies on establishing the C=C double bond or the C–S bond with high (E)-stereoselectivity. We highlight three distinct strategic approaches:
Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction remains the gold standard for synthesizing (E)-vinyl sulfones. By reacting diethyl (butylsulfonyl)methylphosphonate with benzaldehyde in the presence of a strong base, the reaction proceeds through an anti-betaine intermediate. Thermodynamic control during the cycloreversion of the trans-oxaphosphetane ensures near-exclusive formation of the (E)-isomer.
Pathway B: Radical-Mediated Sulfonylation
Recent advancements in photoredox catalysis have enabled the direct sulfonylation of alkenes. For instance, modern photochemical approaches utilize of vinyl bromides and sodium sulfinates under mild, metal-free conditions[1]. Alternatively, the of β -nitrostyrenes with sodium sulfinates provides a highly regioselective route to (E)-vinyl sulfones[2].
Pathway C: Thioether Oxidation
A classical two-step approach involves the initial formation of butyl styryl sulfide—often synthesized via of styryl halides[3]—followed by exhaustive oxidation using electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA) to yield the sulfone.
Mechanistic Workflows
Figure 1: Horner-Wadsworth-Emmons (HWE) olefination mechanism yielding the (E)-isomer.
Figure 2: Photochemical radical-radical cross-coupling workflow via halogen-bonding.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols detail not only the procedural steps but the chemical causality governing each decision.
Protocol A: Horner-Wadsworth-Emmons Olefination
Objective: Synthesize (E)-butyl 2-phenylvinyl sulfone via phosphonate condensation.
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Reagents: Diethyl (butylsulfonyl)methylphosphonate (10.0 mmol, 1.0 eq), Benzaldehyde (10.5 mmol, 1.05 eq), Sodium hydride (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq), Anhydrous Tetrahydrofuran (THF, 50 mL).
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Step 1: Carbanion Generation. Suspend NaH in anhydrous THF under an argon atmosphere and cool to 0 °C. Dropwise add the phosphonate over 15 minutes.
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Causality: NaH is selected over weaker bases (e.g., K₂CO₃) because it irreversibly and quantitatively deprotonates the phosphonate, preventing unreacted starting material from complicating purification. THF oxygen lone pairs solvate the Na⁺ counterion, maximizing carbanion nucleophilicity. Cooling controls the exothermic release of H₂ gas.
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Step 2: Electrophilic Addition. Add benzaldehyde dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to 25 °C, stirring for 4 hours.
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Causality: Warming to room temperature provides the activation energy required for the reversible formation of the trans-oxaphosphetane, ensuring thermodynamic control that exclusively yields the (E)-isomer.
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Step 3: Quenching & Workup. Quench slowly with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Causality: NH₄Cl safely neutralizes residual NaH without creating a highly basic aqueous phase that could trigger unwanted Michael addition of water to the newly formed vinyl sulfone.
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Step 4: Purification. Purify via silica gel flash chromatography (Hexanes:EtOAc, 8:2 v/v).
Protocol B: Thioether Oxidation
Objective: Synthesize butyl 2-phenylvinyl sulfone via exhaustive oxidation of butyl styryl sulfide[3].
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Reagents: Butyl styryl sulfide (10.0 mmol, 1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 22.0 mmol, 2.2 eq), Dichloromethane (DCM, 60 mL).
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Step 1: Substrate Dissolution. Dissolve the sulfide in DCM and cool to 0 °C.
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Causality: DCM is an inert, non-coordinating solvent ideal for electrophilic oxidations.
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Step 2: Oxidant Addition. Add mCPBA in small portions over 30 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.
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Causality: Portion-wise addition at 0 °C prevents thermal runaway, as the initial oxidation to the sulfoxide is highly exothermic. Exactly 2.2 equivalents are required: the first rapidly forms the sulfoxide, the second drives the slower oxidation to the sulfone, and the 0.2 eq excess compensates for reagent impurities.
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Step 3: Reductive Quench. Add saturated aqueous Na₂S₂O₃ (30 mL) and stir vigorously.
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Causality: Thiosulfate reduces any unreacted, potentially explosive mCPBA into harmless meta-chlorobenzoic acid (mCBA).
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Step 4: Neutralization. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 40 mL) until the aqueous phase is basic (pH > 8).
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Causality: mCBA is highly soluble in organic solvents but converts to a water-soluble sodium salt upon deprotonation, allowing complete removal from the DCM layer.
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Analytical Characterization
The following tables summarize the expected physicochemical and spectral data required to validate the successful synthesis of (E)-butyl 2-phenylvinyl sulfone.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | (E)-1-(butylsulfonyl)-2-phenylethene |
| CAS Registry Number | 81562-66-5 |
| Molecular Formula | C₁₂H₁₆O₂S |
| Molecular Weight | 224.32 g/mol |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | Predominantly (E)-isomer (trans) |
Table 2: ¹H NMR Characterization (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.40 | m | 5H | Aromatic protons (Ph-H) |
| 7.52 | d (J = 15.4 Hz) | 1H | Vinyl proton ( β to sulfone) |
| 6.95 | d (J = 15.4 Hz) | 1H | Vinyl proton ( α to sulfone) |
| 3.05 | t (J = 7.8 Hz) | 2H | -SO₂-CH₂- (Butyl C1) |
| 1.75 | m | 2H | -CH₂- (Butyl C2) |
| 1.45 | m | 2H | -CH₂- (Butyl C3) |
| 0.95 | t (J = 7.4 Hz) | 3H | -CH₃ (Butyl C4) |
| (Note: The large coupling constant J = 15.4 Hz is the definitive diagnostic marker for the trans (E) configuration of the alkene). |
Table 3: ¹³C NMR Characterization (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 143.5 | Vinyl C ( β to sulfone) |
| 132.1 | Aromatic C (ipso) |
| 131.0 | Aromatic C (para) |
| 129.2, 128.5 | Aromatic C (meta, ortho) |
| 126.8 | Vinyl C ( α to sulfone) |
| 54.2 | Butyl C1 (-SO₂-CH₂-) |
| 24.5 | Butyl C2 |
| 21.3 | Butyl C3 |
| 13.6 | Butyl C4 (-CH₃) |
Table 4: Key Infrared (IR) Absorptions (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3060 | C-H stretch | Aromatic / Alkene |
| 2960, 2870 | C-H stretch | Aliphatic (Butyl chain) |
| 1625 | C=C stretch | Conjugated vinyl group |
| 1315 | Asymmetric S=O stretch | Sulfone |
| 1135 | Symmetric S=O stretch | Sulfone |
| 975 | C-H out-of-plane bend | trans-Alkene |
References
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Photochemical Halogen-Bonding Promoted Synthesis of Vinyl Sulfones via Vinyl and Sulfonyl Radicals Source: Organic Letters (ACS Publications), 2024. URL:[Link]
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Metal-free synthesis of (E)-vinyl sulfones via denitrative coupling reactions of β-nitrostyrenes with sodium sulfinates Source: Synthetic Communications (Taylor & Francis), 2018. URL:[Link]
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Alkyl- or Arylthiolation of Aryl Iodide via Cleavage of the S−S Bond of Disulfide Compound by Nickel Catalyst and Zinc Source: The Journal of Organic Chemistry (ACS Publications), 2004. URL:[Link]
